molecular formula C10H10INO B14316823 N-(2-Iodophenyl)-2-methylprop-2-enamide CAS No. 108501-85-5

N-(2-Iodophenyl)-2-methylprop-2-enamide

Cat. No.: B14316823
CAS No.: 108501-85-5
M. Wt: 287.10 g/mol
InChI Key: AGCXUZILXNXBPN-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-2-methylprop-2-enamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)-2-methylprop-2-enamide typically involves the reaction of 2-iodoaniline with an appropriate acylating agent. One common method is the reaction of 2-iodoaniline with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

    Substitution: Products include azides, nitriles, and other substituted derivatives.

    Oxidation: Products include oxides and other oxidized forms.

    Reduction: Products include amines and other reduced forms.

Scientific Research Applications

N-(2-Iodophenyl)-2-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Iodophenyl)-N-methyl-2-(2-nitrobenzamido)benzamide
  • N-(2-Iodophenyl)-N-alkylcinnamides
  • 2-Iodobenzyl alcohol

Uniqueness

N-(2-Iodophenyl)-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both an iodine atom and a prop-2-enamide group.

Properties

108501-85-5

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

N-(2-iodophenyl)-2-methylprop-2-enamide

InChI

InChI=1S/C10H10INO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3,(H,12,13)

InChI Key

AGCXUZILXNXBPN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1I

Origin of Product

United States

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